(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Atropisomerism Conformational chirality X-ray crystallography

This compound is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative featuring a 2-methoxyphenyl N-substituent and a 4-fluorobenzylidene moiety at the C5 position. Belonging to the class of push-pull chromophores, its molecular formula is C17H12FNO2S2 (MW 345.42 g/mol) with a calculated logP of 4.24, indicating significant lipophilicity.

Molecular Formula C17H12FNO2S2
Molecular Weight 345.4 g/mol
Cat. No. B12143150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC17H12FNO2S2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
InChIInChI=1S/C17H12FNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10-
InChIKeyJJAGDUQPFNKARS-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5Z)-5-(4-Fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one for Targeted Thiazolidinone Screening Libraries


This compound is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative featuring a 2-methoxyphenyl N-substituent and a 4-fluorobenzylidene moiety at the C5 position [1]. Belonging to the class of push-pull chromophores, its molecular formula is C17H12FNO2S2 (MW 345.42 g/mol) with a calculated logP of 4.24, indicating significant lipophilicity [2]. The specific ortho-methoxy substitution on the N-phenyl ring induces atropisomerism due to restricted rotation around the N–aryl bond, a chiral feature absent in para-substituted analogs [3].

Why Bulk Rhodanine Analogs Cannot Substitute for (5Z)-5-(4-Fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in Structure-Activity Studies


Generic 5-arylidene-2-thioxothiazolidin-4-ones lack the unique conformational chirality and electronic profile of this compound. The 2-methoxyphenyl group at N3 creates a chiral axis due to restricted rotation, a property that directly impacts molecular recognition and biological target engagement [1]. Furthermore, the 4-fluorobenzylidene substituent at C5 modulates the electrophilicity of the exocyclic double bond and alters the compound's metabolic stability compared to non-fluorinated or chloro-substituted analogs [2]. Simply sourcing an unsubstituted benzylidene or a 3-phenyl analog will yield a molecule with completely different spatial geometry and reactivity, undermining SAR reproducibility.

Quantitative Differentiation Evidence for (5Z)-5-(4-Fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one


Ortho-Methoxy vs. Para-Methoxy Substitution: Conformational Chirality and Atropisomerism Impact

The 2-methoxyphenyl N-substituent introduces a stable chiral axis (atropisomerism) not present in the 4-methoxyphenyl analog. X-ray crystallographic analysis of the closely related 3-N-(2-alkyloxyaryl) series confirms that the ortho-substituent forces the N-aryl ring out of the thiazolidinone plane, creating a C2 axis of chirality [1]. The para-methoxy isomer, by contrast, can rotate freely and exists as a racemic mixture. This structural difference has profound implications for differential binding to chiral biological targets.

Atropisomerism Conformational chirality X-ray crystallography

Lipophilicity Modulation by 4-Fluorobenzylidene vs. Unsubstituted Benzylidene in Thioxothiazolidinones

The 4-fluoro substituent on the benzylidene ring increases lipophilicity and metabolic stability compared to the unsubstituted benzylidene analog. The target compound has a calculated logP of 4.24 [1], while the des-fluoro analog ((Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one) has a lower calculated logP based on its molecular formula C17H13NO2S2 (fewer electronegative heteroatoms). The fluorine atom also lowers the HOMO energy, making the exocyclic double bond less susceptible to nucleophilic attack.

Lipophilicity logP Drug-likeness Physicochemical properties

Crystal Packing and Solid-State Stability: Dipolar Carbonyl-Carbonyl Interactions in 4-Fluorobenzylidene Derivatives

The 4-fluorobenzylidene thioxothiazolidinone core exhibits unique solid-state packing via antiparallel dipolar carbonyl-carbonyl interactions. In the crystallographic study of (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one (the N-unsubstituted core), the molecules form centrosymmetric N-H···O hydrogen-bonded dimers which further assemble into chains through dipolar C=O···C=O interactions, a motif distinct from the π-π stacking observed in the 2-fluoro isomer [1]. The presence of the N-(2-methoxyphenyl) group in the target compound eliminates the N-H donor, disrupting this dimer motif and potentially altering solubility and dissolution rate.

Crystal engineering Hydrogen bonding Solid-state stability Formulation

Tyrosinase Inhibitory Potential: Benchmarking Against Kojic Acid in a Class of Thioxothiazolidinones

While the target compound itself has not been individually assayed, the closely related (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one (BTTZ) series demonstrates potent tyrosinase inhibition. Compound 2b in that series exhibited an IC50 of 0.47 ± 0.97 µM against mushroom tyrosinase, a 141-fold improvement over kojic acid (IC50 = 66.3 µM) [1]. Kinetic studies confirmed competitive inhibition, and 2b at 10 µM significantly reduced intracellular melanin in B16F10 cells, outperforming kojic acid at 25 µM [1]. The target compound, bearing a 4-fluorobenzylidene instead of the 4-hydroxybenzylidene in 2b, is predicted to have distinct potency and selectivity profiles based on the electron-withdrawing effect of fluorine on the α,β-unsaturated thiocarbonyl warhead.

Tyrosinase inhibition Melanogenesis Skin-whitening B16F10 melanoma cells

Predicted GPCR Target Engagement: SEA Profiling of Sphingosine-1-Phosphate Receptors

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL 20 indicates that the target compound has a predicted affinity for sphingosine-1-phosphate receptor 1 (S1PR1, P-value 19) and S1PR3 (P-value 23) [1]. The para-methoxy regioisomer (ZINC1253982) shows no distinct SEA predictions, suggesting that the ortho-methoxy substitution pattern alters the pharmacophore recognition for membrane receptors. The target compound also shows predicted activity against HSD17B3 (testosterone 17-beta-dehydrogenase 3, P-value 24) and ESRRA (steroid hormone receptor ERR1, P-value 42) [1].

GPCR S1PR1 Computational target prediction Similarity ensemble approach

Molecular Size and Heavy Atom Count: Differentiation from Fragment-Like Rhodanine Scaffolds

The target compound (C17H12FNO2S2) contains 23 heavy atoms, placing it in the 'lead-like' chemical space rather than the fragment space of simpler rhodanines such as (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one (C10H6FNOS2, 16 heavy atoms) [1][2]. Its fraction of sp3-hybridized carbons is 0.06, indicating a highly planar, conjugated system with potential for π-stacking interactions with aromatic protein residues [1]. The molecular weight (345.42 Da) and topological polar surface area (29 Ų) meet typical lead-likeness criteria.

Fragment-based drug discovery Heavy atom count Molecular complexity

Recommended Application Scenarios for (5Z)-5-(4-Fluorobenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Based on Quantitative Evidence


GPCR Screening Libraries Targeting S1PR1 and S1PR3

The target compound is uniquely predicted to engage sphingosine-1-phosphate receptors (S1PR1, P=19; S1PR3, P=23), a prediction entirely absent for the para-methoxy regioisomer [3]. This makes it a valuable inclusion in focused GPCR screening decks, particularly for programs investigating immunomodulation or vascular integrity. Procuring the ortho-methoxy isomer specifically, rather than its para analog, is essential to capture this predicted GPCR activity fingerprint.

Structure-Activity Relationship Studies on Chiral Rhodanine-Derived Inhibitors

The axial chirality arising from the 2-methoxyphenyl N-substituent, as confirmed by X-ray diffraction of analogous compounds [3], makes this compound ideal for SAR studies exploring stereospecific target engagement. The atropisomerism introduces a dimension of molecular recognition not achievable with freely rotating N-phenyl or N-benzyl analogs. Researchers should specify the (5Z)-configuration and the 2-methoxy substitution pattern when ordering to ensure the intended chiral properties.

Melanogenesis and Tyrosinase Inhibition Probe Development

Based on class-level evidence showing that related 5-arylidene thioxothiazolidinones achieve potent tyrosinase inhibition (IC50 = 0.47 µM, 141-fold vs. kojic acid) [3], the target compound serves as a probe to interrogate the role of the 4-fluorobenzylidene electrophilicity in melanogenesis. The electron-withdrawing fluorine substituent is expected to modulate the reactivity of the α,β-unsaturated thiocarbonyl warhead, distinguishing its mechanism from 4-hydroxy or 4-methoxy analogs.

Nonlinear Optical (NLO) Materials Design Based on Push-Pull Chromophores

The 2-thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one scaffold exhibits significant first hyperpolarizability and NLO properties, as demonstrated by DFT calculations on homologous compounds [3]. The target compound's extended conjugation (4-fluorobenzylidene at C5) and high degree of planarity (sp3 fraction 0.06) [4] make it a candidate for optoelectronic material development, where the fluorine substituent can be used to fine-tune the HOMO-LUMO gap.

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